Ac-VDVAD-pNA (trifluoroacetate salt)

Caspase‑2 enzymology Substrate specificity Catalytic efficiency

Ac-VDVAD-pNA (TFA salt) is the only valid chromogenic substrate for caspase-2 activity measurement. Its pentapeptide VDVAD sequence occupies the extended P5–P1 substrate-binding cleft, delivering 10–40× higher catalytic efficiency than tetrapeptide analogs. Generic tetrapeptides (e.g., Ac-DEVD-pNA, Ac-IETD-pNA) produce negligible cleavage or confounding off-target signals in complex lysates. The TFA salt ensures solubility and stability in aqueous assay buffers. Cleavage releases pNA for colorimetric detection at 405 nm, enabling precise kinetic and endpoint assays. For accurate, reproducible caspase-2 quantification, this pentapeptide is non-negotiable.

Molecular Formula C31H42F3N7O14
Molecular Weight 793.7 g/mol
Cat. No. B10796979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-VDVAD-pNA (trifluoroacetate salt)
Molecular FormulaC31H42F3N7O14
Molecular Weight793.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C29H41N7O12.C2HF3O2/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48;3-2(4,5)1(6)7/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41);(H,6,7)/t15-,19-,20-,23-,24-;/m0./s1
InChIKeyGBBBMAYPADJDNR-RJOXADQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-VDVAD-pNA (Trifluoroacetate Salt): A Pentapeptide Chromogenic Substrate for Caspase‑2 Activity Quantification


Ac-VDVAD-pNA (trifluoroacetate salt) is a synthetic chromogenic pentapeptide substrate (Ac-Val-Asp-Val-Ala-Asp-pNA) utilized for the quantitative detection of caspase‑2 activity [1]. Caspase‑2 cleaves the VDVAD sequence to release p‑nitroaniline (pNA), which is measured colorimetrically at 405 nm, enabling precise kinetic and endpoint assays . The trifluoroacetate salt form is the standard for research‑grade biochemical reagents, ensuring solubility and stability in aqueous assay buffers . This substrate belongs to a class of acetylated peptide‑pNA probes but is distinguished by its pentapeptide structure, a feature essential for high‑efficiency recognition by caspase‑2 that is not shared by shorter tetrapeptide substrates used for other caspases [2].

Critical Distinction: Why a Generic Caspase Substrate Cannot Replace Ac-VDVAD-pNA in Caspase‑2 Assays


The use of a generic caspase substrate (e.g., Ac-DEVD-pNA) or a tetrapeptide analog for caspase‑2 activity measurement is scientifically invalid due to fundamental differences in enzyme‑substrate recognition. Caspase‑2 possesses a unique extended substrate‑binding cleft that specifically accommodates a pentapeptide sequence (P5–P1), unlike other caspases that efficiently cleave tetrapeptides [1]. Substituting Ac-VDVAD-pNA with a tetrapeptide such as Ac-DEVD-pNA results in negligible or zero cleavage by caspase‑2, leading to false‑negative activity assessments [2]. Conversely, using a tetrapeptide designed for another caspase (e.g., Ac-IETD-pNA) would generate off‑target signal from other caspases in complex lysates, confounding data interpretation [3]. Therefore, procurement of the correct pentapeptide substrate is non‑negotiable for accurate, reproducible caspase‑2 quantification.

Quantitative Differentiation: Head‑to‑Head Kinetic and Specificity Data for Ac-VDVAD-pNA Versus Key Comparators


Pentapeptide Requirement: 10‑ to 40‑Fold Higher Catalytic Efficiency of Caspase‑2 for VDVAD Over Tetrapeptides

Caspase‑2 uniquely prefers a pentapeptide substrate (e.g., VDVAD) for efficient cleavage, whereas other caspases process tetrapeptides effectively [1]. Kinetic analyses demonstrate that the catalytic efficiency (kcat/Km) of caspase‑2 toward pentapeptide substrates is 10‑ to 40‑fold greater than that for tetrapeptide substrates [1]. This structural and kinetic requirement establishes a clear differentiation for Ac-VDVAD-pNA over any tetrapeptide alternative (e.g., Ac-DEVD-pNA, Ac-YVAD-pNA) when assaying caspase‑2.

Caspase‑2 enzymology Substrate specificity Catalytic efficiency

Caspase‑3 Cross‑Reactivity: Ac-VDVAD-pNA Exhibits 37% Relative kcat/Km of the Optimal Caspase‑3 Substrate Ac-DEVD-pNA

Although Ac-VDVAD-pNA is designated for caspase‑2, it is also hydrolyzed by caspase‑3 due to shared recognition of the P5 valine residue [1]. In a direct kinetic comparison using purified human caspase‑3, the relative kcat/Km of Ac-VDVAD-pNA was determined to be 37% of that for the optimal caspase‑3 substrate, Ac-DEVD-pNA (100%) [1]. This quantitative cross‑reactivity profile is essential for experimental design: Ac-VDVAD-pNA yields a moderate signal from caspase‑3, whereas Ac-DEVD-pNA yields a robust signal but is not cleaved by caspase‑2.

Caspase‑3 kinetics Cross‑reactivity Substrate specificity

Caspase‑2 Specificity: Ac-VDVAD-pNA is Cleaved by Caspase‑2, Whereas Ac-DEVD-pNA is Not

A definitive biochemical distinction is that Ac-DEVD-pNA, the standard substrate for caspase‑3/7, is not cleaved by caspase‑2 [1]. In contrast, Ac-VDVAD-pNA is efficiently cleaved by caspase‑2 . This binary (cleavage vs. no cleavage) difference is a critical differentiator for procurement: a laboratory seeking to measure caspase‑2 activity must select Ac-VDVAD-pNA, as the commonly available Ac-DEVD-pNA will yield no detectable signal from caspase‑2.

Caspase‑2 activity Substrate specificity Null cleavage

Enhanced Hydrolysis by Caspase‑3: Ac-VDVAD-pNA Shows 120% Relative kcat/Km Compared to Ac-DVAD-pNA

The hydrophobic P5 valine residue in Ac-VDVAD-pNA contributes significantly to substrate recognition by caspase‑3. In a kinetic comparison, the kcat/Km of Ac-VDVAD-pNA for caspase‑3 was 120% of the value measured for Ac-DVAD-pNA (which lacks the P5 valine) [1]. This indicates that the pentapeptide is hydrolyzed ~20% more efficiently than the tetrapeptide by caspase‑3, highlighting the importance of the P5 site for this enzyme.

Caspase‑3 kinetics P5 residue contribution Catalytic efficiency

Broad Caspase Cross‑Reactivity: Ac-VDVAD-pNA is Cleaved by Caspases‑3, ‑6, ‑7, and ‑8

A comprehensive specificity study using seven recombinant human caspases revealed that Ac-VDVAD-pNA is not specific to caspase‑2 but is also cleaved by caspases‑3, ‑6, ‑7, and ‑8 [1]. In contrast, the designated caspase‑1 substrate Ac-YVAD-pNA was identified as the most specific, while caspase‑2 itself was noted as the most specific enzyme among those tested [1]. This cross‑reactivity profile is essential for experimental interpretation: Ac-VDVAD-pNA measures total 'VDVADase' activity rather than exclusive caspase‑2 activity in complex samples.

Caspase cross‑reactivity Substrate promiscuity VDVADase activity

Optimized Use Cases for Ac-VDVAD-pNA (Trifluoroacetate Salt) in Biochemical and Cellular Assays


Specific Quantification of Recombinant Caspase‑2 Activity in Drug Discovery

When screening small‑molecule inhibitors or assessing enzyme kinetics of purified recombinant caspase‑2, Ac-VDVAD-pNA provides a direct colorimetric readout. The pentapeptide structure ensures high catalytic efficiency (10‑ to 40‑fold over tetrapeptides) [1], and the lack of cleavage by caspase‑2 for Ac-DEVD-pNA confirms the substrate's utility for exclusive caspase‑2 measurement [2].

Monitoring Caspase‑2 Activity in Cellular Lysates with Appropriate Specificity Controls

For studies investigating caspase‑2 activation in apoptosis models, Ac-VDVAD-pNA can quantify total VDVADase activity. Due to established cross‑reactivity with caspases‑3, ‑6, ‑7, and ‑8 [3], parallel assays with selective caspase inhibitors (e.g., Ac-DEVD-CHO for caspase‑3/7) are essential to deconvolute the caspase‑2 contribution.

Kinetic Profiling of Caspase‑3 P5 Site Mutants or Inhibitors

Ac-VDVAD-pNA serves as a reference substrate for characterizing caspase‑3 variants or inhibitors that target the P5 binding pocket. The 37% relative kcat/Km (vs. Ac-DEVD-pNA) and the 20% enhancement over Ac-DVAD-pNA provide baseline kinetic parameters [4], enabling quantitative assessment of modifications that alter P5 recognition.

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